

Technical Guide: 2-Bromo-4-hexylthiophene

(CAS No. 210705-84-3)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-hexylthiophene

Cat. No.: B1279078

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-hexylthiophene, with CAS number 210705-84-3, is a substituted thiophene derivative that serves as a crucial building block in the field of materials science, particularly for the synthesis of conductive polymers. Its molecular structure, featuring a hexyl side chain, enhances solubility in organic solvents, facilitating its use in solution-processable applications for organic electronics. This compound is a key monomer for the production of poly(4-hexylthiophene), a polymer utilized in the development of organic field-effect transistors (OFETs), organic photovoltaic (OPV) cells, and organic light-emitting diodes (OLEDs). The regioregularity of the resulting polymer, which is critical for its electronic properties, can be controlled through various polymerization techniques.

Chemical and Physical Properties

The following tables summarize the key quantitative data for **2-Bromo-4-hexylthiophene**.

Identifier	Value	Source(s)
CAS Number	210705-84-3	[1] [2]
Molecular Formula	C ₁₀ H ₁₅ BrS	[1] [2]
Molecular Weight	247.20 g/mol	[1] [2]
InChI	1S/C10H15BrS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3	[1] [2]
SMILES String	CCCCCCCc1csc(Br)c1	[1] [2]

Physical Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[3]
Density	1.2225 g/mL at 25 °C	[1] [4]
Boiling Point	144 °C at 10 mmHg	[3] [5]
Refractive Index	n _{20/D} 1.5265	[1] [2]
Storage Temperature	2-8°C	[1] [2]

Synthesis of Poly(4-hexylthiophene) via Grignard Metathesis (GRIM) Polymerization

2-Bromo-4-hexylthiophene is a monomer used in the synthesis of poly(4-hexylthiophene). One of the most effective methods for this polymerization is the Grignard Metathesis (GRIM) polymerization, which allows for the formation of regioregular polymers with controlled molecular weights.

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization

The following is a representative protocol for the GRIM polymerization of a brominated alkylthiophene. This protocol is adapted for **2-Bromo-4-hexylthiophene** and should be

performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.

Materials:

- **2-Bromo-4-hexylthiophene** (monomer)
- tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., 1.0 M in THF)
- [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) ($\text{Ni}(\text{dppp})\text{Cl}_2$)
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Hexanes
- Chloroform
- Hydrochloric acid (HCl), concentrated

Procedure:

- Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve **2-Bromo-4-hexylthiophene** (1.0 eq) in anhydrous THF. Cool the solution to 0 °C. Slowly add a solution of tert-butylmagnesium chloride (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 2 hours to form the Grignard reagent.
- Polymerization: In a separate Schlenk flask, prepare a suspension of $\text{Ni}(\text{dppp})\text{Cl}_2$ (1-2 mol% relative to the monomer) in anhydrous THF. Add the catalyst suspension to the Grignard monomer solution. The polymerization will initiate, often indicated by a color change. Allow the reaction to proceed at room temperature for 2-4 hours. The reaction time can be adjusted to control the polymer's molecular weight.
- Quenching and Precipitation: Quench the reaction by slowly adding a few milliliters of 5 M HCl. Precipitate the polymer by pouring the reaction mixture into a beaker containing methanol.

- Purification: Collect the crude polymer by filtration. Purify the polymer using Soxhlet extraction, sequentially with methanol (to remove catalyst and oligomers), hexanes (to remove lower molecular weight fractions), and finally chloroform to extract the desired high molecular weight polymer. The final product is obtained by evaporating the chloroform and drying under vacuum.

Workflow for GRIM Polymerization of 2-Bromo-4-hexylthiophene

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of poly(4-hexylthiophene) via GRIM polymerization.

Suppliers

2-Bromo-4-hexylthiophene is available from various chemical suppliers, including:

- Sigma-Aldrich[1][2]
- TCI America[6][7]
- Fisher Scientific[8]
- Chem-Impex[3]
- Pharmaffiliates[9]
- Fluorochem
- Ambeed
- ChemScene

This technical guide is intended for informational purposes only and should be used by qualified professionals. All chemical syntheses should be performed in a controlled laboratory setting with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of water-dispersible poly(3-hexylthiophene) nanoparticles with high yield and excellent colloidal stability - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Highly Conductive Poly(3-hexylthiophene) by Chemical Oxidative Polymerization Using Surfactant Templates | MDPI [[mdpi.com](https://www.mdpi.com)]
- 7. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov/pmc/)]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 2-Bromo-4-hexylthiophene (CAS No. 210705-84-3)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279078#cas-number-210705-84-3-properties-and-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com